N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
This compound features a thieno[3,4-c]pyrazole scaffold fused with a 2,3-dimethylphenyl substituent at position 2 and an acetamide group at position 2.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-9-5-4-6-14(10(9)2)18-15(16-11(3)19)12-7-21(20)8-13(12)17-18/h4-6H,7-8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNQFIHXLKYMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2,3-dimethylphenylhydrazine with a suitable diketone, followed by cyclization to form the thieno[3,4-c]pyrazole ring. The final step involves the acylation of the resulting intermediate to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique properties.
Biology: It may be studied for its biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research into its potential therapeutic applications could lead to the development of new drugs.
Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in Thieno-Pyrazole Derivatives
Key analogs include:
Key Findings :
Comparison with Agrochemical Acetamide Derivatives
Several chloroacetamides from pesticide chemistry share structural motifs ():
Key Differences :
- Scaffold: The target compound’s thieno-pyrazole core distinguishes it from linear chloroacetamides, suggesting divergent mechanisms of action (e.g., enzyme inhibition vs. herbicide activity) .
- Bioactivity : Agrochemical analogs rely on chloro groups for electrophilic reactivity, whereas the target compound’s sulfone and acetamide groups may target nucleophilic residues in proteins .
Crystallography and Hydrogen Bonding
SHELX software () is widely used for refining crystal structures of such compounds. The target compound’s dimethylphenyl group may disrupt hydrogen-bonding networks compared to fluorophenyl analogs, as fluorine can participate in C–H···F interactions . Graph set analysis () could reveal patterns in dimerization or chain formation, critical for predicting solubility and stability.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for maximum yield?
The synthesis involves a multi-step process:
- Core formation : Cyclocondensation of thiophene derivatives with hydrazine hydrate under acidic conditions (e.g., acetic acid, 80–100°C, 6–8 hours).
- Functionalization : Introduction of the 2,3-dimethylphenyl group via nucleophilic substitution (e.g., using Pd-catalyzed coupling) and acetylation with acetamide reagents.
- Optimization : Control stoichiometry (1:1.2 molar ratio of intermediate to acetamide), inert atmosphere (N₂/Ar), and reflux in ethanol. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water, 70:30 v/v) yields >95% purity .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key data should be prioritized?
- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ ~170 ppm).
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
- XRD : Single-crystal X-ray diffraction (if crystallized) for absolute configuration validation .
Q. How do key functional groups (e.g., thienopyrazole core, dimethylphenyl) influence chemical reactivity?
The thieno[3,4-c]pyrazole core provides π-conjugation for bioactivity, while the 2,3-dimethylphenyl group enhances lipophilicity, affecting membrane permeability. The acetamide moiety participates in hydrogen bonding with biological targets. Reactivity studies show sensitivity to oxidation at the sulfur atom in the thiophene ring, requiring stabilization via electron-donating substituents .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?
SHELX programs (e.g., SHELXL) refine crystallographic data by:
- Model building : Assigning atomic positions using Fourier maps.
- Twinned data handling : Applying HKLF5 format for overlapping reflections.
- Validation : R-factor convergence (<5%) and ADDSYM checks for symmetry mismatches. For example, resolving disorder in the dimethylphenyl group by partitioning occupancy ratios .
Q. What strategies address contradictory bioactivity data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS).
- Compound purity : Validate via HPLC (C18 column, 0.1% TFA/acetonitrile gradient).
- Structural analogs : Compare with derivatives (Table 1) to identify substituent effects. For instance, 4-fluorophenyl analogs show 3× higher kinase inhibition than dimethylphenyl due to enhanced electronegativity .
Table 1 : Bioactivity Comparison of Structural Analogs
| Compound | Core Structure | IC₅₀ (μM) | Target |
|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 12.3 | Kinase X |
| 4-Fluorophenyl Analog | Thieno[3,4-c]pyrazole | 4.1 | Kinase X |
| Oxadiazole Derivative | Thieno[2,3-d]pyrimidine | 25.8 | Antimicrobial |
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups at the phenyl ring.
- Assay panels : Test against kinase isoforms (e.g., EGFR, VEGFR) to map selectivity.
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities. For example, methyl groups at the 2,3-positions reduce steric clashes in hydrophobic pockets .
Q. What mechanistic insights can be gained from molecular docking simulations?
Docking studies reveal:
- Binding modes : Acetamide forms hydrogen bonds with kinase catalytic lysine (Kᵦ = 8.2 μM).
- Residue interactions : π-Stacking between thienopyrazole and phenylalanine residues.
- Dynamic behavior : MD simulations (100 ns) show stable binding with RMSD <2.0 Å .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
